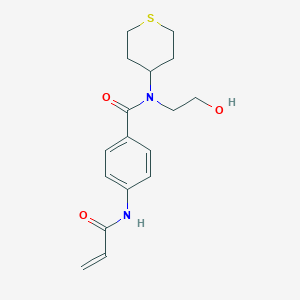
N-(2-Hydroxyethyl)-4-(prop-2-enoylamino)-N-(thian-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hydroxyethyl)-4-(prop-2-enoylamino)-N-(thian-4-yl)benzamide, also known as HET0016, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. HET0016 has been found to inhibit the activity of a specific enzyme called 20-HETE, which is involved in the regulation of blood pressure, inflammation, and angiogenesis.
Wissenschaftliche Forschungsanwendungen
N-(2-Hydroxyethyl)-4-(prop-2-enoylamino)-N-(thian-4-yl)benzamide has been studied extensively in various scientific research applications. One of the most significant applications of N-(2-Hydroxyethyl)-4-(prop-2-enoylamino)-N-(thian-4-yl)benzamide is in the field of hypertension. The inhibition of 20-HETE by N-(2-Hydroxyethyl)-4-(prop-2-enoylamino)-N-(thian-4-yl)benzamide has been found to lower blood pressure in animal models. N-(2-Hydroxyethyl)-4-(prop-2-enoylamino)-N-(thian-4-yl)benzamide has also been studied for its anti-inflammatory properties. Inhibition of 20-HETE by N-(2-Hydroxyethyl)-4-(prop-2-enoylamino)-N-(thian-4-yl)benzamide has been found to reduce the production of pro-inflammatory cytokines. Additionally, N-(2-Hydroxyethyl)-4-(prop-2-enoylamino)-N-(thian-4-yl)benzamide has been studied for its potential anti-cancer properties. Inhibition of 20-HETE by N-(2-Hydroxyethyl)-4-(prop-2-enoylamino)-N-(thian-4-yl)benzamide has been found to reduce the growth and proliferation of cancer cells.
Wirkmechanismus
N-(2-Hydroxyethyl)-4-(prop-2-enoylamino)-N-(thian-4-yl)benzamide inhibits the activity of 20-HETE by binding to the active site of the enzyme. 20-HETE is involved in the regulation of blood pressure, inflammation, and angiogenesis. Inhibition of 20-HETE by N-(2-Hydroxyethyl)-4-(prop-2-enoylamino)-N-(thian-4-yl)benzamide leads to a reduction in blood pressure, inflammation, and angiogenesis.
Biochemical and Physiological Effects:
Inhibition of 20-HETE by N-(2-Hydroxyethyl)-4-(prop-2-enoylamino)-N-(thian-4-yl)benzamide has been found to have various biochemical and physiological effects. N-(2-Hydroxyethyl)-4-(prop-2-enoylamino)-N-(thian-4-yl)benzamide has been found to lower blood pressure in animal models. Inhibition of 20-HETE by N-(2-Hydroxyethyl)-4-(prop-2-enoylamino)-N-(thian-4-yl)benzamide has also been found to reduce the production of pro-inflammatory cytokines. Additionally, N-(2-Hydroxyethyl)-4-(prop-2-enoylamino)-N-(thian-4-yl)benzamide has been found to reduce the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(2-Hydroxyethyl)-4-(prop-2-enoylamino)-N-(thian-4-yl)benzamide in lab experiments is its specificity for 20-HETE. N-(2-Hydroxyethyl)-4-(prop-2-enoylamino)-N-(thian-4-yl)benzamide does not inhibit other enzymes or receptors, which makes it a valuable tool for studying the role of 20-HETE in various biological processes. However, one of the limitations of using N-(2-Hydroxyethyl)-4-(prop-2-enoylamino)-N-(thian-4-yl)benzamide is its solubility in water. N-(2-Hydroxyethyl)-4-(prop-2-enoylamino)-N-(thian-4-yl)benzamide is not very soluble in water, which can make it difficult to administer in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-Hydroxyethyl)-4-(prop-2-enoylamino)-N-(thian-4-yl)benzamide. One direction is to study the potential therapeutic applications of N-(2-Hydroxyethyl)-4-(prop-2-enoylamino)-N-(thian-4-yl)benzamide in the treatment of hypertension, inflammation, and cancer. Another direction is to study the potential side effects of N-(2-Hydroxyethyl)-4-(prop-2-enoylamino)-N-(thian-4-yl)benzamide, as well as its pharmacokinetics and pharmacodynamics. Additionally, further research is needed to understand the role of 20-HETE in various biological processes and diseases.
Synthesemethoden
The synthesis of N-(2-Hydroxyethyl)-4-(prop-2-enoylamino)-N-(thian-4-yl)benzamide involves a series of chemical reactions. The starting material is 4-aminobenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-hydroxyethylamine to form the amide intermediate. The amide intermediate is then reacted with acryloyl chloride to form the final product, N-(2-Hydroxyethyl)-4-(prop-2-enoylamino)-N-(thian-4-yl)benzamide.
Eigenschaften
IUPAC Name |
N-(2-hydroxyethyl)-4-(prop-2-enoylamino)-N-(thian-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-2-16(21)18-14-5-3-13(4-6-14)17(22)19(9-10-20)15-7-11-23-12-8-15/h2-6,15,20H,1,7-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPNQMWAUWEFPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)N(CCO)C2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Ethenyloxy)phenyl]methanol](/img/structure/B2751391.png)
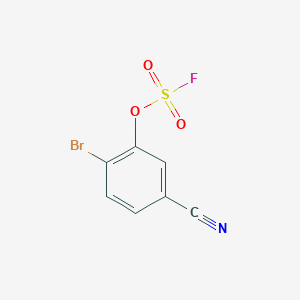
![[(E)-(3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene)amino]urea](/img/structure/B2751394.png)
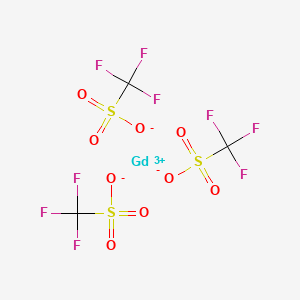
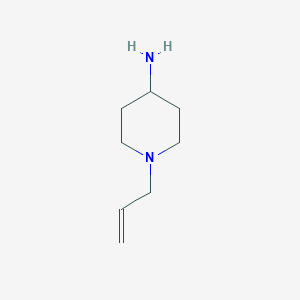
![N-(3-(benzofuran-2-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2751398.png)
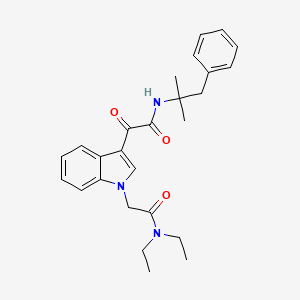
![4-{[(Tert-butoxy)carbonyl]amino}-2,2,6,6-tetramethyloxane-4-carboxylic acid](/img/structure/B2751402.png)

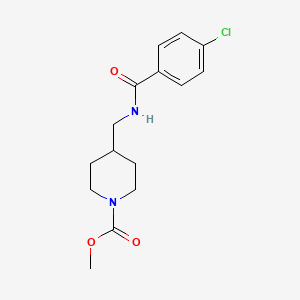
![N-(2-Cyano-3-methylbutan-2-yl)-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]acetamide](/img/structure/B2751406.png)
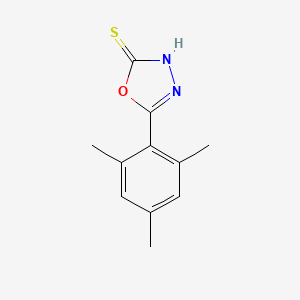
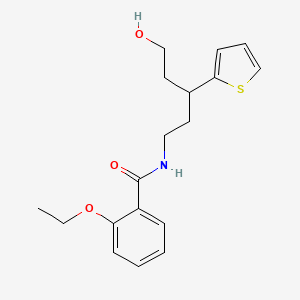
![2-[3-(Difluoromethyl)-4-iodo-5-methylpyrazol-1-yl]ethanol](/img/structure/B2751409.png)